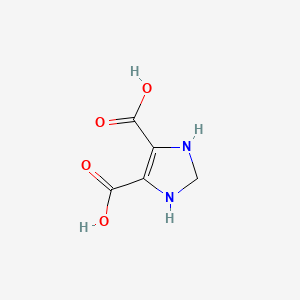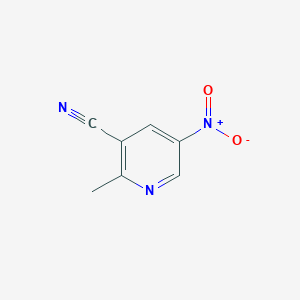
2-Methyl-5-nitronicotinonitrile
Übersicht
Beschreibung
2-Methyl-5-nitronicotinonitrile is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Nitronates
2-Methyl-5-nitronicotinonitrile is involved in the synthesis and functionalization of various nitronates. A study demonstrated the preparation of 2-aryl (or alkyl) pentanedinitrile-2,4-dinitronates through reactions from nitroacetonitrile, which are significant in the development of azaheterocycles, polymers, and other compounds (Nishiwaki et al., 1999).
Janovsky Reaction in Nitropyridines
The compound plays a role in the Janovsky reaction of nitropyridines. This process involves the preparation of substances like 5-nitronicotinic acid and related compounds, which have relevance in various chemical syntheses (Nakadate et al., 1965).
Nitration Pathways in Chemoprevention
Research has shown that this compound can be involved in nitration pathways of certain compounds like retinoic acid. These pathways are significant in understanding the reaction behavior of these compounds towards reactive nitrogen species, which is crucial in their role as cancer chemopreventive agents (Panzella et al., 2003).
Anticoccidial Activity
The compound has been investigated for its potential anticoccidial activity. 2-Methyl-5-nitronicotinamide, a derivative, showed significant activity against Eimeria tenella, indicating its potential use in combating coccidiosis in animals (Morisawa et al., 1977).
Spin Trapping of Radicals
This compound is associated with the synthesis of nitrones used in spin trapping, a method for detecting free radicals in chemical and biological systems. The synthesis of nitrones and their use in spin trapping can provide valuable insights into the behavior of free radicals and reactive species (Turner & Rosen, 1986).
Nitration Reagent Development
A recent study has identified powerful nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, derived from N-nitro-type reagents, which are valuable for the nitration of various (hetero)arenes. This discovery underscores the significance of this compound derivatives in the development of versatile nitrating agents for use in medicinal chemistry and industrial applications (Yang et al., 2022).
NMR Spectroscopy and Spin Distribution
The compound is also relevant in the study of spin distribution in nitronylnitroxides, which are investigated using NMR spectroscopy. These studies provide insights into the structural and electronic properties of radicals and radical intermediates, crucial in various chemical and biological processes (Heise et al., 1999).
Nitric Oxide Release Studies
Studies involving this compound derivatives have contributed to understanding the release of nitric oxide during certain chemical reactions. This knowledge is vital for comprehending the role of nitric oxide in biological systems and its potential therapeutic applications (Locigno et al., 2005).
Eigenschaften
IUPAC Name |
2-methyl-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-6(3-8)2-7(4-9-5)10(11)12/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWBUQGQPBGMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516909 | |
| Record name | 2-Methyl-5-nitropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60915-14-2 | |
| Record name | 2-Methyl-5-nitropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





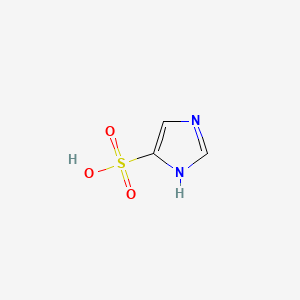
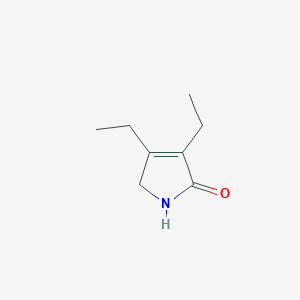
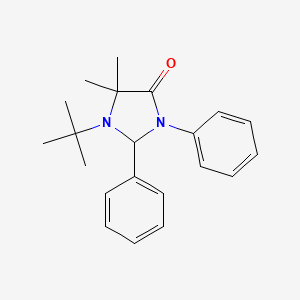


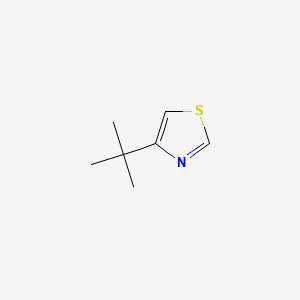
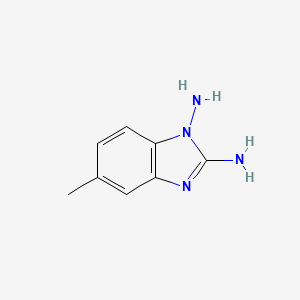

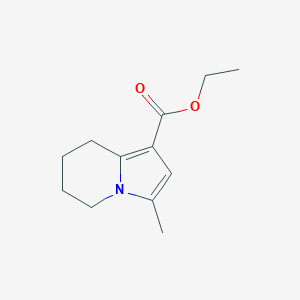
![[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B3354739.png)
